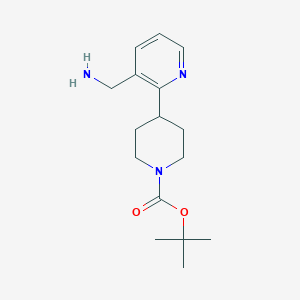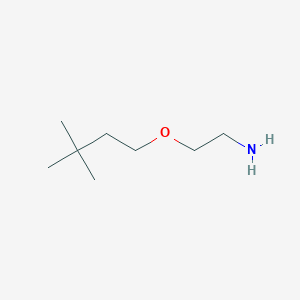![molecular formula C11H17NO B3163152 N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine CAS No. 883529-57-5](/img/structure/B3163152.png)
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine
Vue d'ensemble
Description
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine, commonly referred to as 2-DMA, is an organic compound with a variety of uses in scientific research. It is most often used as a reagent in organic synthesis, but has also been studied for its potential applications in medicine and biochemistry.
Applications De Recherche Scientifique
Psychoactive Compound Research
Studies on similar compounds, such as various psychoactive substances, provide insights into neuropharmacology and toxicology. For example, the relationship between the structure of mescaline and its analogs has been explored to understand toxicity and behavior in laboratory animals. This type of research could be relevant for understanding the effects of N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine if it shares similar psychoactive properties (Hardman, Haavik, & Seevers, 1973).
Forensic Science Applications
Analyzing impurities and synthetic routes of psychoactive substances, including cathinones and amphetamines, is crucial for forensic investigations. Understanding the synthetic pathways and impurity profiles helps in identifying the origins and manufacturing processes of illicit drugs. Such research is essential for law enforcement and public health responses to new psychoactive substances (Stojanovska et al., 2013).
Environmental Impact Studies
The presence and effects of amines and related compounds in surface waters highlight the environmental impacts of chemical pollutants. Studies focusing on the sources, concentrations, and toxicity of these compounds in aquatic environments can inform environmental protection efforts and the safe disposal of chemical wastes (Poste, Grung, & Wright, 2014).
Clinical Imaging Applications
In clinical research, compounds similar to N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine could be studied for their potential as imaging agents, especially in diagnosing diseases like Alzheimer's through PET scans. Research into amyloid imaging ligands, for instance, contributes to our understanding of disease progression and the development of therapeutic interventions (Nordberg, 2007).
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-4-5-11(8-10(9)2)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOUFDCGERJMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B3163081.png)




![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163113.png)
![5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde](/img/structure/B3163117.png)


![N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine](/img/structure/B3163139.png)
![1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B3163140.png)

![[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B3163171.png)
![N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine](/img/structure/B3163179.png)